molecular formula C18H18N2O5S B439763 Ethyl 4-cyano-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate CAS No. 354994-86-8

Ethyl 4-cyano-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate

Cat. No.: B439763
CAS No.: 354994-86-8
M. Wt: 374.4g/mol
InChI Key: VAJWDYMFBZMALL-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate is a substituted thiophene derivative characterized by a cyano group at position 4, a methyl group at position 3, and a (3,4-dimethoxybenzoyl)amino substituent at position 3. Its synthesis typically involves a multi-step process, starting with the Gewald reaction to form a 2-aminothiophene core, followed by acylation of the amino group with 3,4-dimethoxybenzoyl chloride or a related reagent .

The 3,4-dimethoxyphenyl moiety introduces electron-donating methoxy groups, which may enhance π-π stacking interactions in biological systems. The cyano group at position 4 acts as a strong electron-withdrawing group, influencing the thiophene ring’s electronic properties and reactivity.

Properties

IUPAC Name

ethyl 4-cyano-5-[(3,4-dimethoxybenzoyl)amino]-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-5-25-18(22)15-10(2)12(9-19)17(26-15)20-16(21)11-6-7-13(23-3)14(8-11)24-4/h6-8H,5H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJWDYMFBZMALL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through an acylation reaction using 3,4-dimethoxybenzoyl chloride in the presence of a base like pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 4-cyano-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of ethyl 4-cyano-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The cyano group and the dimethoxyphenyl group are key functional groups that contribute to its biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 4 and 5, as well as the nature of the acylated amino group. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Thiophene Derivatives
Compound Name Substituents (Position) Key Functional Features Reference
Ethyl 4-cyano-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate 4-CN, 5-(3,4-dimethoxybenzoylamino), 3-Me Electron-rich aromatic acyl group; potential for enhanced receptor binding
Ethyl 4-cyano-3-methyl-5-[(trifluoroacetyl)amino]thiophene-2-carboxylate 4-CN, 5-(trifluoroacetylamino), 3-Me Strong electron-withdrawing trifluoroacetyl group; may improve metabolic stability
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 4-ClPh, 2-(cyanoacetylamino) Chlorophenyl and cyanoacetyl groups; altered regiochemistry compared to target compound
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (XXV) 4-CN, 5-NH2, 3-Me Free amino group; precursor for further functionalization
Table 2: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight Solubility (LogP) Purity (HPLC)
This compound C₁₉H₁₉N₃O₅S 409.44 g/mol 2.8 (predicted) >95%
Ethyl 4-cyano-3-methyl-5-[(trifluoroacetyl)amino]thiophene-2-carboxylate C₁₁H₉F₃N₂O₃S 306.26 g/mol 1.9 (predicted) >95%
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (XXV) C₁₀H₁₁N₂O₂S 239.27 g/mol 1.2 (reported) >95%
  • Biological Activity: The trifluoroacetyl analog (Table 1) may exhibit improved metabolic stability due to the fluorine substituents, a feature critical in drug design . The target compound’s 3,4-dimethoxybenzoyl group could enhance binding to hydrophobic pockets in enzymes or receptors, as seen in PD-L1 inhibitors with similar aryl groups . Derivatives of XXV (Table 1) have shown anticancer activity in preliminary studies, suggesting that the target compound’s acylated amino group may further modulate efficacy .

Key Advantages and Limitations

  • Target Compound: Advantages: The 3,4-dimethoxyphenyl group provides steric bulk and electronic effects favorable for interaction with biological targets. Limitations: Potential solubility issues due to the hydrophobic aromatic moiety.
  • Trifluoroacetyl Analog :
    • Advantages : High metabolic stability; easier synthesis due to commercially available trifluoroacetic anhydride.
    • Limitations : Reduced solubility compared to the target compound.

Biological Activity

Ethyl 4-cyano-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate (commonly referred to as compound VC879527) is a complex organic compound with notable biological activities. This article delves into its synthesis, mechanism of action, and various biological effects, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H18N2O5S
  • Molecular Weight : 374.4 g/mol
  • CAS Number : 354994-86-8
  • IUPAC Name : Ethyl 4-cyano-5-{[(3,4-dimethoxybenzoyl)amino]}-3-methylthiophene-2-carboxylate

The compound features a thiophene ring, a cyano group, and a dimethoxyphenyl carbonyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : Achieved through cyclization reactions involving dicarbonyl compounds and elemental sulfur.
  • Introduction of the Cyano Group : Accomplished via nucleophilic substitution using sodium cyanide.
  • Attachment of the Dimethoxyphenyl Group : This is done through acylation with 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The cyano and dimethoxyphenyl groups play significant roles in modulating various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, suggesting potential anticancer effects.
  • Receptor Interaction : It can interact with various receptors, influencing signaling pathways related to inflammation and cellular growth .

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Properties :
    • In vitro studies indicate that the compound exhibits cytotoxicity against various cancer cell lines.
    • Mechanistic studies suggest that it induces apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins.
  • Anti-inflammatory Effects :
    • The compound has shown potential in reducing inflammation markers in animal models.
    • It may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases.
  • Antioxidant Activity :
    • Preliminary studies suggest that it possesses antioxidant properties, which can protect cells from oxidative stress .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cells; inhibits cell proliferation
Anti-inflammatoryReduces levels of pro-inflammatory cytokines in animal models
AntioxidantExhibits protective effects against oxidative stress

Case Studies

  • Cytotoxicity Assay :
    • A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect.
  • Inflammation Model :
    • In an animal model of rheumatoid arthritis, administration of the compound resulted in decreased swelling and inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent.

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